4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a variety of functional groups, including chloro, hydroxy, methoxy, sulfonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield a variety of substituted derivatives.
Scientific Research Applications
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound. For example, the sulfonyl group can interact with amino acid residues in enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the sulfonyl and hydroxy groups.
4-hydroxy-2-quinolones: Contains a hydroxy group and a similar aromatic structure but differs in the overall framework.
Uniqueness
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of both sulfonyl and hydroxy groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6S2/c1-13-11-15(22-30(26,27)18-7-3-14(21)4-8-18)12-19(20(13)23)29(24,25)17-9-5-16(28-2)6-10-17/h3-12,22-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSAVCSSYUWTKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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